7-Bromoheptylcyclopropane
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Overview
Description
7-Bromoheptylcyclopropane is an organic compound that features a cyclopropane ring attached to a heptyl chain with a bromine atom at the seventh position. Cyclopropane rings are known for their high reactivity due to the significant angle strain in the three-membered ring. The presence of the bromine atom introduces additional reactivity, making this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptylcyclopropane typically involves the cyclopropanation of a suitable heptyl precursor followed by bromination. One common method is the reaction of heptylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by bromination using N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the heptyl precursor and brominating agents are fed into a reactor. This method ensures high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various functionalized cyclopropane derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Functionalized cyclopropane derivatives.
Reduction: Heptylcyclopropane.
Oxidation: Cyclopropane carboxylic acids or ketones.
Scientific Research Applications
7-Bromoheptylcyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 7-Bromoheptylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution or radical reactions. These interactions can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Cyclopropylmethane: A simpler cyclopropane derivative without the heptyl chain or bromine atom.
7-Chloroheptylcyclopropane: Similar structure but with a chlorine atom instead of bromine.
Heptylcyclopropane: Lacks the bromine atom, making it less reactive.
Uniqueness: 7-Bromoheptylcyclopropane is unique due to the combination of the cyclopropane ring and the bromine atom, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
7-bromoheptylcyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGNBLBJMHJREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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